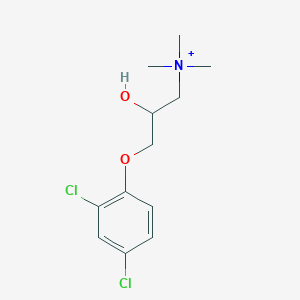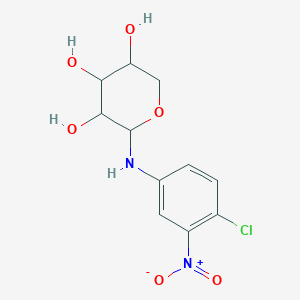
3-(2,4-dichlorophenoxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2,4-DICHLOROPHENOXY)-2-HYDROXYPROPYL]TRIMETHYLAZANIUM: is a chemical compound known for its diverse applications in various fields It is characterized by the presence of a dichlorophenoxy group attached to a hydroxypropyl chain, which is further linked to a trimethylazanium group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,4-DICHLOROPHENOXY)-2-HYDROXYPROPYL]TRIMETHYLAZANIUM typically involves the reaction of 2,4-dichlorophenol with epichlorohydrin to form an intermediate, which is then reacted with trimethylamine to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed under specific conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur, particularly involving the dichlorophenoxy group, where halogen atoms may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or acetone, and controlled temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Chemistry: In chemistry, [3-(2,4-DICHLOROPHENOXY)-2-HYDROXYPROPYL]TRIMETHYLAZANIUM is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may be used in assays to investigate enzyme activities or cellular signaling pathways.
Medicine: In medicine, the compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Industrially, it is used in the production of herbicides, pesticides, and other agrochemicals. Its unique chemical properties make it suitable for various formulations and applications .
Mechanism of Action
The mechanism of action of [3-(2,4-DICHLOROPHENOXY)-2-HYDROXYPROPYL]TRIMETHYLAZANIUM involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can bind to active sites, altering the activity of enzymes or modulating receptor functions. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
- 3-Chloro-2-hydroxypropyltrimethylammonium chloride
- 2,4-Dichlorophenoxyacetic acid
- 2,4-Dichlorophenoxybutyric acid
Comparison: Compared to these similar compounds, [3-(2,4-DICHLOROPHENOXY)-2-HYDROXYPROPYL]TRIMETHYLAZANIUM is unique due to its specific structural features, such as the hydroxypropyl chain and the trimethylazanium group. These features confer distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H18Cl2NO2+ |
|---|---|
Molecular Weight |
279.18 g/mol |
IUPAC Name |
[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-trimethylazanium |
InChI |
InChI=1S/C12H18Cl2NO2/c1-15(2,3)7-10(16)8-17-12-5-4-9(13)6-11(12)14/h4-6,10,16H,7-8H2,1-3H3/q+1 |
InChI Key |
IJEDRNYHHZRYNH-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC(COC1=C(C=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11710593.png)
![(5E)-3-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11710598.png)

![4,4'-methanediylbis{N-[(E)-(4-bromophenyl)methylidene]aniline}](/img/structure/B11710603.png)

![2-[3-(6-cyclobutyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)phenoxy]-N-(1-methylcyclopropyl)acetamide](/img/structure/B11710618.png)
![2,4-dihydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B11710633.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide](/img/structure/B11710645.png)
![2-[2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)ethoxy]phenol](/img/structure/B11710652.png)
![3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile](/img/structure/B11710657.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide](/img/structure/B11710663.png)

![2-[4-(1-Adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B11710679.png)
![Methyl 4-[({2,2,2-trichloro-1-[(2-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11710690.png)
